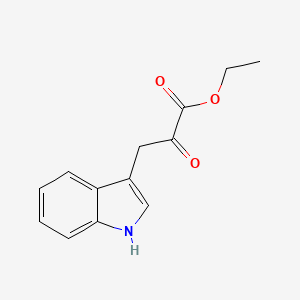
3-(1H-吲哚-3-基)-2-氧代丙酸乙酯
描述
Indole derivatives are a significant class of compounds in medicinal chemistry. They are found in many important synthetic drug molecules and have been used in the treatment of various diseases . The indole scaffold binds with high affinity to multiple receptors, making it a valuable component in the development of new therapeutic agents .
Synthesis Analysis
The synthesis of indole derivatives often involves condensation reactions, as well as other types of organic reactions . For example, a general approach for the synthesis of certain indole derivatives involves a reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives .
Molecular Structure Analysis
Indole is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature . Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .
Chemical Reactions Analysis
Indole derivatives can undergo a variety of chemical reactions, including electrophilic substitution, due to the presence of π-electrons . They can also participate in condensation reactions, as mentioned in the synthesis analysis .
Physical And Chemical Properties Analysis
Indole derivatives are typically crystalline and colorless in nature with specific odors . The physical and chemical properties of a specific indole derivative like “ethyl 3-(1H-indol-3-yl)-2-oxopropanoate” would depend on its exact molecular structure.
科学研究应用
Synthesis of Bioactive Molecules
Ethyl 3-(1H-indol-3-yl)-2-oxopropanoate: serves as a precursor in the synthesis of various bioactive molecules. Its indole moiety is a common structure found in natural products and pharmaceuticals. The compound can undergo reactions to form derivatives that exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Development of Antiviral Agents
Research has indicated that indole derivatives can be effective in the development of antiviral agents. Given the structural similarity, ethyl 3-(1H-indol-3-yl)-2-oxopropanoate could be utilized to synthesize novel compounds with potential activity against viruses such as SARS-CoV-2, contributing to the treatment of diseases like COVID-19 .
Neuropharmacology
The indole structure is key in neuropharmacology, as it resembles the core of many neuromodulators and psychedelic compounds. Derivatives of ethyl 3-(1H-indol-3-yl)-2-oxopropanoate could be explored for their effects on the central nervous system, potentially leading to new treatments for disorders related to cognition, memory, and behavior .
Anti-inflammatory Applications
Indole derivatives are known for their anti-inflammatory propertiesEthyl 3-(1H-indol-3-yl)-2-oxopropanoate could be modified to enhance its efficacy and specificity as an anti-inflammatory agent, which could be beneficial in treating conditions like rheumatoid arthritis .
Cancer Research
The indole ring system is prevalent in many compounds with anticancer activity. By modifying ethyl 3-(1H-indol-3-yl)-2-oxopropanoate , researchers can create new molecules that may inhibit the growth of cancer cells or enhance the efficacy of existing chemotherapy treatments .
作用机制
Target of Action
Ethyl 3-(1H-indol-3-yl)-2-oxopropanoate is a derivative of indole, a heterocyclic compound that is found in many biologically active molecules . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that ethyl 3-(1H-indol-3-yl)-2-oxopropanoate may also interact with various targets in the body.
Mode of Action
Indole derivatives are known to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that ethyl 3-(1H-indol-3-yl)-2-oxopropanoate may interact with its targets to modulate various biological processes.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . For instance, some indole derivatives have been found to inhibit the cyclooxygenase (COX) enzymes , which play a crucial role in the inflammatory response. Therefore, it is possible that ethyl 3-(1H-indol-3-yl)-2-oxopropanoate may also affect similar pathways.
Result of Action
Given the broad range of biological activities exhibited by indole derivatives , it is likely that this compound may have diverse effects at the molecular and cellular levels.
未来方向
The future of indole derivatives in medicinal chemistry looks promising. Researchers continue to synthesize various scaffolds of indole to screen for different pharmacological activities . The development of new indole derivatives with improved efficacy and safety profiles is an active area of research.
属性
IUPAC Name |
ethyl 3-(1H-indol-3-yl)-2-oxopropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-2-17-13(16)12(15)7-9-8-14-11-6-4-3-5-10(9)11/h3-6,8,14H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYZDYSMWNUUSAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC1=CNC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-(1H-indol-3-yl)-2-oxopropanoate | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

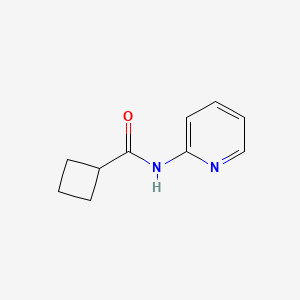
![N-[1-(1-Phenyltetrazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2878991.png)

![(E)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(p-tolyl)ethenesulfonamide](/img/structure/B2878993.png)

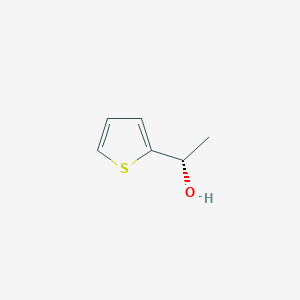
![2-ethoxy-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide](/img/structure/B2878998.png)
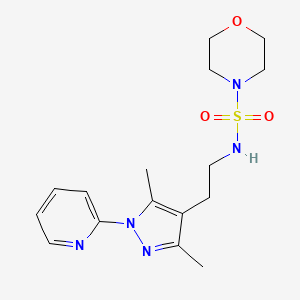

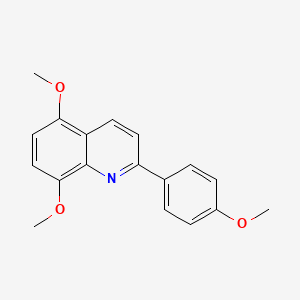


![1-(4-fluorophenyl)-N-[4-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2879009.png)
![2-cyclopropyl-N-(2,6-difluorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B2879010.png)